molecular formula C10H16O B13554001 1-Ethynyl-1-(methoxymethyl)cyclohexane CAS No. 2825012-24-4

1-Ethynyl-1-(methoxymethyl)cyclohexane

Cat. No.: B13554001
CAS No.: 2825012-24-4
M. Wt: 152.23 g/mol
InChI Key: HXTCYEJOQBIOGI-UHFFFAOYSA-N
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Description

1-Ethynyl-1-(methoxymethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethynyl group and a methoxymethyl group

Preparation Methods

The synthesis of 1-Ethynyl-1-(methoxymethyl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives with ethynyl and methoxymethyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

1-Ethynyl-1-(methoxymethyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-1-(methoxymethyl)cyclohexane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-1-(methoxymethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Ethynyl-1-(methoxymethyl)cyclohexane can be compared with similar compounds such as:

    1-Ethynyl-1-cyclohexanol: This compound has a hydroxyl group instead of a methoxymethyl group, leading to different reactivity and applications.

    1-Ethynyl-1-cyclohexene: Lacks the methoxymethyl group, resulting in distinct chemical properties and uses.

Properties

CAS No.

2825012-24-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-1-(methoxymethyl)cyclohexane

InChI

InChI=1S/C10H16O/c1-3-10(9-11-2)7-5-4-6-8-10/h1H,4-9H2,2H3

InChI Key

HXTCYEJOQBIOGI-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCC1)C#C

Origin of Product

United States

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